N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
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Description
N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H9ClF2N2OS and its molecular weight is 314.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives, including those similar to N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, have been a subject of interest in scientific research due to their potential applications in various fields. These compounds are synthesized through reactions involving thiourea, halogenated phenacyl bromides, and other related reactants. Characterization techniques such as FTIR spectroscopy, NMR, and elemental analysis are commonly used to determine the structures of these compounds (Kubba & Rahim, 2018).
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial activities against various microorganisms. Studies have shown that these compounds exhibit moderate to high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal activity against Candida species. This suggests their potential as therapeutic agents in treating infections caused by these pathogens (Kubba & Rahim, 2018).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition properties, particularly against the corrosion of metals such as iron and copper. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to understand the interaction between these compounds and metal surfaces, demonstrating their effectiveness as corrosion inhibitors. This application is relevant in industries where metal preservation is crucial (Kaya et al., 2016).
Anticancer and Antiangiogenic Effects
Some thiazole derivatives have shown promising anticancer and antiangiogenic effects in experimental models. For example, novel thioxothiazolidin-4-one derivatives have been synthesized and shown to inhibit tumor growth and endothelial proliferation in mouse models, indicating their potential as anticancer therapies (Chandrappa et al., 2010).
Antiviral Activity
Research on thiazole sulfonamides has revealed their antiviral properties, particularly against tobacco mosaic virus. The synthesis of these compounds involves a series of steps starting from halogenated benzoic acids, leading to derivatives that exhibit antiviral activities. This highlights the potential of thiazole derivatives in developing new antiviral agents (Chen et al., 2010).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-10-2-1-9(5-11(10)15)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZDCLJTPLGBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)C3=COC=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.